molecular formula C9H18FN B13193081 1-(2-Fluoroethyl)-2,3-dimethylpiperidine

1-(2-Fluoroethyl)-2,3-dimethylpiperidine

Katalognummer: B13193081
Molekulargewicht: 159.24 g/mol
InChI-Schlüssel: PLEKHUOTZVPMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-2,3-dimethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-2,3-dimethylpiperidine typically involves the reaction of 2,3-dimethylpiperidine with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoroethyl)-2,3-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-2,3-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of receptors or enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Fluoroethyl)-2,3-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H18FN

Molekulargewicht

159.24 g/mol

IUPAC-Name

1-(2-fluoroethyl)-2,3-dimethylpiperidine

InChI

InChI=1S/C9H18FN/c1-8-4-3-6-11(7-5-10)9(8)2/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

PLEKHUOTZVPMRZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1C)CCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.